molecular formula C28H23N9O10S3 B12738651 4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid CAS No. 94022-87-4

4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B12738651
CAS No.: 94022-87-4
M. Wt: 741.7 g/mol
InChI Key: GAEMZGRKJDSHKZ-UHFFFAOYSA-N
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Description

4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used in the dye industry due to its ability to produce bright and stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with phenyl derivatives to form the azo bonds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of azo bonds.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and cellular components. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • **4-Amino-3-((4-((2,4-dihydroxyphenyl)azo)phenyl)azo)-5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
  • **4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonic acid

Uniqueness

Compared to similar compounds, 4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of multiple azo groups and sulfonic acid groups enhances its color properties and solubility, making it particularly valuable in the dye industry.

Properties

CAS No.

94022-87-4

Molecular Formula

C28H23N9O10S3

Molecular Weight

741.7 g/mol

IUPAC Name

4-amino-3-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C28H23N9O10S3/c29-15-1-10-21(20(30)13-15)35-32-16-2-4-17(5-3-16)33-36-26-22(49(42,43)44)11-14-12-23(50(45,46)47)27(28(38)24(14)25(26)31)37-34-18-6-8-19(9-7-18)48(39,40)41/h1-13,38H,29-31H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)

InChI Key

GAEMZGRKJDSHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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